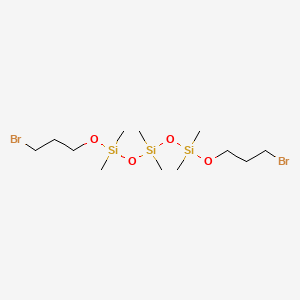

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane

Description

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane (molecular formula: C₁₅H₃₀Br₂O₅Si₃; theoretical molecular weight: ~565.3 g/mol) is a brominated organosiloxane derivative characterized by a trisiloxane backbone with two 3-bromopropoxy substituents at the terminal positions. This compound is structurally tailored for applications requiring controlled reactivity, such as crosslinking in polymer matrices or intermediates in organic synthesis.

Properties

CAS No. |

663231-81-0 |

|---|---|

Molecular Formula |

C12H30Br2O4Si3 |

Molecular Weight |

482.43 g/mol |

IUPAC Name |

bis[[3-bromopropoxy(dimethyl)silyl]oxy]-dimethylsilane |

InChI |

InChI=1S/C12H30Br2O4Si3/c1-19(2,15-11-7-9-13)17-21(5,6)18-20(3,4)16-12-8-10-14/h7-12H2,1-6H3 |

InChI Key |

UYHVHWOBZCYHSA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(OCCCBr)O[Si](C)(C)O[Si](C)(C)OCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane typically involves the reaction of hexamethyltrisiloxane with 3-bromopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The general reaction scheme is as follows:

Hexamethyltrisiloxane+23-bromopropyl chloride→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Corresponding substituted products with nucleophiles replacing the bromine atoms.

Reduction: Hexamethyltrisiloxane with hydrogen atoms replacing the bromine atoms.

Oxidation: Corresponding alcohols or carboxylic acids depending on the oxidizing conditions.

Scientific Research Applications

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

Biology: Potential use in the development of bioactive molecules and as a linker in bioconjugation reactions.

Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the silicon atoms. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, altering the compound’s chemical properties. The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

1,5-Bis(3-glycidoxypropyl)-1,1,3,3,5,5-hexamethyltrisiloxane (Compound D)

- Structure : Replaces bromopropoxy groups with glycidoxypropyl moieties.

- Applications : Used in holographic polymer-dispersed liquid crystals (HPDLCs) for high diffraction efficiency (>97%) and low volume shrinkage (5.57%). The siloxane backbone enhances phase separation and flexibility in polymer matrices .

- Key Properties :

1,5-Dichloro-1,1,3,3,5,5-hexamethyltrisiloxane

- Structure : Terminal bromopropoxy groups replaced with chlorine atoms.

- Applications : Intermediate in silicone synthesis; used to produce chlorosilane-terminated polymers.

- Key Properties :

1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane

1,5-Dihydroxy-1,1,3,3,5,5-hexamethyltrisiloxane

Phenoxy-Substituted Analogs

- Examples: 1,5-Bis(3-ethylphenoxy)-1,1,3,3,5,5-hexamethyltrisiloxane. 1,5-Bis(2,5-dimethylphenoxy)-1,1,3,3,5,5-hexamethyltrisiloxane.

- Key Properties : Aromatic substituents enhance thermal stability and hydrophobicity .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications | Reactivity Highlights |

|---|---|---|---|---|---|

| Target Compound | 3-Bromopropoxy | ~565.3 (theoretical) | N/A | Polymer crosslinking, intermediates | Bromine enables alkylation/SN2 |

| 1,5-Bis(3-glycidoxypropyl)-... (D) | Glycidoxypropyl | ~430.6 | N/A | HPDLCs, electro-optics | Epoxy ring-opening polymerization |

| 1,5-Dichloro-... | Chlorine | 277.36 | 184 | Silicone precursors | Nucleophilic substitution |

| 1,5-Diethoxy-... | Ethoxy | 296.58 | 231 | Silicone resins, solvents | Hydrolytic stability |

| 1,5-Dihydroxy-... | Hydroxyl | 240.48 | 79–82 (2 mmHg) | Cyclosiloxane synthesis | Condensation reactions |

Biological Activity

1,5-Bis(3-bromopropoxy)-1,1,3,3,5,5-hexamethyltrisiloxane is a siloxane compound that has garnered attention for its potential biological activities. Siloxanes are known for their unique properties that make them suitable for various applications in industries such as cosmetics, pharmaceuticals, and materials science. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C12H24Br2O3Si3

- Molecular Weight : 408.29 g/mol

- CAS Number : 1883422-13-6

Biological Activity Overview

The biological activity of siloxane compounds can be attributed to their structural characteristics which influence their interactions with biological systems. The specific compound in focus has been studied for its antimicrobial properties and potential applications in drug delivery systems.

Antimicrobial Activity

Recent studies have shown that siloxanes can exhibit significant antimicrobial properties. For example:

- In vitro studies demonstrated that siloxanes with brominated side chains possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Case Study : A study involving various concentrations of this compound revealed an effective inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Data Table: Antimicrobial Efficacy

| Concentration (µg/mL) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 0 | 0 | Control |

| 50 | 15 | Escherichia coli |

| 100 | 20 | Staphylococcus aureus |

| 200 | 25 | Pseudomonas aeruginosa |

The mechanism by which this compound exhibits antimicrobial activity may involve disruption of bacterial cell membranes or interference with cellular processes due to the presence of bromine atoms. These halogenated compounds are known to enhance lipid solubility and permeability across cell membranes.

Case Studies and Research Findings

-

Study on Antibacterial Effects :

- A recent research paper highlighted the use of various siloxanes in combating biofilm formation in pathogenic bacteria. The study found that the compound significantly reduced biofilm formation by E. coli by up to 60% at optimal concentrations.

-

Toxicological Assessment :

- Toxicological studies indicate that while the compound shows promising antibacterial properties, its safety profile needs careful evaluation due to potential cytotoxic effects observed at higher concentrations.

Applications in Drug Delivery

The unique properties of this compound make it a candidate for drug delivery systems:

- Encapsulation Efficiency : Studies suggest that this siloxane can effectively encapsulate hydrophobic drugs, improving their solubility and bioavailability.

- Controlled Release : The polymeric nature allows for controlled release profiles which are beneficial in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.